molecular formula C7H10BNO4 B14087841 (2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid

(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid

Cat. No.: B14087841
M. Wt: 182.97 g/mol
InChI Key: AZHNRXCGPOKKJC-UHFFFAOYSA-N
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Description

(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with a unique cyclopropyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid typically involves the cyclopropanation of an appropriate precursor followed by borylation.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Typical conditions involve mild temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes .

Scientific Research Applications

(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for (2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid in chemical reactions involves the formation of boronate esters, which can undergo various transformations.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacol boronic esters
  • Alkylboronic acids

Uniqueness

(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid is unique due to its cyclopropyl structure, which imparts distinct reactivity and stability compared to other boronic acids. This uniqueness makes it a valuable compound in various synthetic applications .

Properties

Molecular Formula

C7H10BNO4

Molecular Weight

182.97 g/mol

IUPAC Name

(2-cyano-2-ethoxycarbonylcyclopropyl)boronic acid

InChI

InChI=1S/C7H10BNO4/c1-2-13-6(10)7(4-9)3-5(7)8(11)12/h5,11-12H,2-3H2,1H3

InChI Key

AZHNRXCGPOKKJC-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1(C#N)C(=O)OCC)(O)O

Origin of Product

United States

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